molecular formula C6H13O6P B599697 Trimethyl methoxyphosphonoacetate CAS No. 16141-78-9

Trimethyl methoxyphosphonoacetate

Cat. No. B599697
CAS RN: 16141-78-9
M. Wt: 212.138
InChI Key: KYMUNKMWGDJFHK-UHFFFAOYSA-N
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Description

Trimethyl methoxyphosphonoacetate is an organophosphorus compound . It is a phosphonic ester . The molecular formula of Trimethyl methoxyphosphonoacetate is C6H13O6P .


Synthesis Analysis

Trimethyl phosphonoacetate can be synthesized from trimethyl phosphite and methyl chloroacetate through Michael Arbuzov rearrangement reaction . This synthetic method satisfies the chemical equations that CH2ClCOOH and CH3OH produce CH5ClO2 and H2O, and CH5ClO2 and C3H9O3P produce C5H11O5P and CH3Cl .


Molecular Structure Analysis

The molecular structure of Trimethyl methoxyphosphonoacetate can be represented by the InChI string: InChI=1S/C5H11O5P/c1-8-5(6)4-11(7,9-2)10-3/h4H2,1-3H3 . The molecular weight of this compound is 182.11 g/mol .

Scientific Research Applications

Chemical Synthesis

Trimethyl methoxyphosphonoacetate is used in chemical synthesis, particularly in the preparation of phosphonic acids .

Method of Application

The compound is used in a process known as silyldealkylation with bromotrimethylsilane (BTMS), followed by desilylation upon contact with water or methanol . This method is used to prepare phosphonic acids from their simple dialkyl esters .

Results or Outcomes

The use of microwave irradiation has been found to dramatically accelerate the silyldealkylation process, leading to high yields and chemoselectivity . This method has significant advantages over alternative methods .

Preparation of Antiviral and Anticancer Drugs

Trimethyl methoxyphosphonoacetate is also used in the preparation of acyclic nucleoside phosphonates (ANPs), an important class of antiviral and anticancer drugs .

Method of Application

The compound is used in a microwave-accelerated method to prepare ANPs . This method is an enhancement of the conventional BTMS method .

Results or Outcomes

The use of microwave irradiation has been found to dramatically accelerate the preparation process, leading to high yields and chemoselectivity . This method has significant advantages over alternative methods .

Safety And Hazards

Trimethyl phosphonoacetate, a related compound, is not considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is recommended to wear personal protective equipment, ensure adequate ventilation, avoid contact with skin, eyes, and clothing, and avoid ingestion and inhalation .

properties

CAS RN

16141-78-9

Product Name

Trimethyl methoxyphosphonoacetate

Molecular Formula

C6H13O6P

Molecular Weight

212.138

IUPAC Name

methyl 2-(dimethoxyphosphorylmethoxy)acetate

InChI

InChI=1S/C6H13O6P/c1-9-6(7)4-12-5-13(8,10-2)11-3/h4-5H2,1-3H3

InChI Key

KYMUNKMWGDJFHK-UHFFFAOYSA-N

SMILES

COC(=O)COCP(=O)(OC)OC

Origin of Product

United States

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